molecular formula C10H15N3O2 B13429339 (s)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol

(s)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol

Cat. No.: B13429339
M. Wt: 209.24 g/mol
InChI Key: OGRXKBUCZFFSTL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- involves several synthetic routes and reaction conditions. One common method includes the nitrosation of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) to form the desired compound . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives .

Mechanism of Action

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-[(4S)-4-hydroxy-4-pyridin-3-ylbutyl]-N-methylnitrous amide

InChI

InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/t10-/m0/s1

InChI Key

OGRXKBUCZFFSTL-JTQLQIEISA-N

Isomeric SMILES

CN(CCC[C@@H](C1=CN=CC=C1)O)N=O

Canonical SMILES

CN(CCCC(C1=CN=CC=C1)O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.